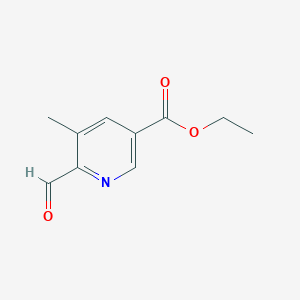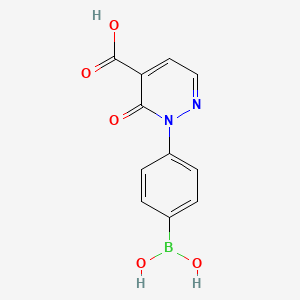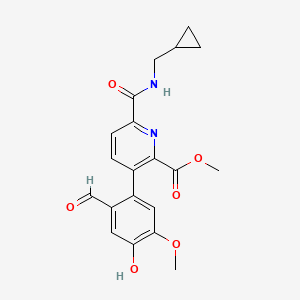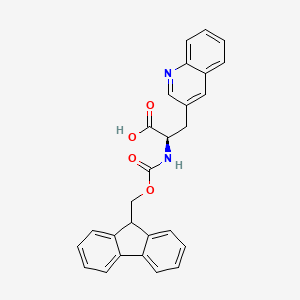![molecular formula C9H9BrN2O B13672442 4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13672442.png)
4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine is a chemical compound that belongs to the class of benzo[d]isoxazoles It is characterized by the presence of a bromine atom at the 4-position and two methyl groups attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2,4-dimethoxyaniline.
Protection of Amino Group: The amino group is protected using acetic anhydride to form an intermediate compound.
Friedel-Crafts Reaction: The protected intermediate undergoes a Friedel-Crafts reaction in the presence of a Lewis acid such as aluminum chloride (AlCl3) to form the desired benzo[d]isoxazole scaffold.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[d]isoxazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with proteins and enzymes.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of the BRD4 bromodomain, which is involved in the regulation of gene expression. The compound binds to the active site of BRD4, preventing its interaction with acetylated lysine residues on histones, thereby modulating gene transcription .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobenzo[d]isoxazol-3-amine: Similar structure but lacks the dimethylamino group.
N-methylbenzo[d]isoxazol-3-amine: Similar structure but lacks the bromine atom.
Uniqueness
4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine is unique due to the presence of both the bromine atom and the dimethylamino group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and enables a range of chemical modifications.
Propiedades
Fórmula molecular |
C9H9BrN2O |
|---|---|
Peso molecular |
241.08 g/mol |
Nombre IUPAC |
4-bromo-N,N-dimethyl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C9H9BrN2O/c1-12(2)9-8-6(10)4-3-5-7(8)13-11-9/h3-5H,1-2H3 |
Clave InChI |
GCQQEPWBXRUGNR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NOC2=C1C(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile](/img/structure/B13672374.png)

![5-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13672383.png)

![6-Methoxy-3,7-dimethylbenzo[c]isoxazole](/img/structure/B13672409.png)






![3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B13672450.png)

![4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one](/img/structure/B13672454.png)
